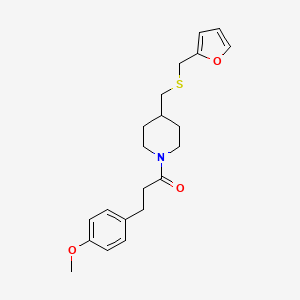

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Description

The compound 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic small molecule featuring a propan-1-one backbone substituted with two distinct moieties:

- A piperidin-1-yl group modified with a furan-2-ylmethyl thioether at the 4-position.

- A 4-methoxyphenyl group at the propan-1-one terminal.

Properties

IUPAC Name |

1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3S/c1-24-19-7-4-17(5-8-19)6-9-21(23)22-12-10-18(11-13-22)15-26-16-20-3-2-14-25-20/h2-5,7-8,14,18H,6,9-13,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDYRFAIHVUQMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)CSCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a furan moiety, a piperidine ring, and a thioether linkage. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 306.43 g/mol. The presence of the furan ring is notable for its contribution to the compound's reactivity and biological activity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . The furan and piperidine rings are known to interact with various biological targets, including enzymes and receptors, potentially modulating their activities. For example, compounds with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Potential

Research suggests that this compound may possess anticancer properties . Its structural components allow it to interact with various cellular pathways associated with cancer proliferation and survival. The compound's ability to bind to specific receptors or enzymes could influence pathways critical for tumor growth and metastasis .

The exact mechanism of action remains largely unexplored; however, it is hypothesized that the compound may interact with key molecular targets involved in disease processes. The furan ring enhances reactivity with biological systems, while the piperidine moiety may improve binding affinity to receptors or enzymes. This interaction could lead to modulation of biological pathways relevant to antimicrobial and anticancer effects .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar in structure exhibited significant antibacterial activity, suggesting potential for further development as therapeutic agents .

- Evaluation of Anticancer Activity : Another study focused on the anticancer properties of piperidine derivatives, revealing that certain modifications led to enhanced cytotoxicity against cancer cell lines. This highlights the potential for this compound as a lead compound in cancer therapy .

Research Findings Summary

Comparison with Similar Compounds

The following analysis highlights structurally and functionally related compounds, focusing on substituent effects, biological activities, and physicochemical properties.

Table 1: Key Structural Analogs and Reported Activities

Key Observations:

Substituent Impact on Activity: The 4-methoxyphenyl group is a recurring motif in antifungal and cytotoxic compounds, likely due to its electron-donating properties and ability to enhance membrane permeability . Thioether modifications (e.g., furan-2-ylmethyl thioether in the target compound vs. Piperidine derivatives (e.g., RS67506) often exhibit receptor-binding capabilities, suggesting the target compound’s piperidin-1-yl group could interact with G protein-coupled receptors (GPCRs) or ion channels .

Antifungal vs. Cytotoxic Profiles: Compound 170 (4-hydroxyphenyl analog) shows antifungal activity, while Compound 4h (phenylthio-morpholinoethoxy analog) is cytotoxic, indicating that oxygen vs. sulfur substitution and polar side chains critically modulate target specificity .

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

*Calculated based on structural formula.

Key Observations:

- The target compound’s higher molecular weight (~375.5 vs. 256.3 for Compound 170) and lipophilic substituents (furan-thioether) likely reduce aqueous solubility, which may limit bioavailability but enhance blood-brain barrier penetration .

- Chalcone derivatives (e.g., ) exhibit moderate solubility due to conjugated double bonds, whereas sulfur-containing analogs (e.g., Compound 4h) are more hydrophobic .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves multi-step reactions, including thioether bond formation and piperidine functionalization. Critical parameters include solvent polarity (e.g., DMF for nucleophilic substitution), temperature control (60–80°C for thioether coupling), and catalyst selection (e.g., K₂CO₃ for deprotonation). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate intermediates .

Q. How can structural characterization of this compound be reliably performed?

- Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm the presence of the furan methylthio group (δ 2.8–3.2 ppm for SCH₂) and methoxyphenyl protons (δ 3.8 ppm for OCH₃) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) to confirm the molecular formula.

- X-ray crystallography : Resolve the piperidine ring conformation and thioether bond geometry, as demonstrated in related methoxyphenyl-propanone derivatives .

Q. What analytical methods are suitable for assessing purity and stability?

- Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to quantify impurities (<1%).

- TGA/DSC : Evaluate thermal stability, noting decomposition temperatures above 200°C for structurally analogous compounds .

Advanced Research Questions

Q. How do steric and electronic effects of the furan-2-ylmethylthio group influence the compound's reactivity in nucleophilic substitution reactions?

- Answer : The furan ring's electron-rich nature enhances nucleophilicity at the sulfur atom, but steric hindrance from the methylene bridge can slow reactions. Computational studies (DFT) on related thioether systems suggest that the thioether's LUMO energy (-1.8 eV) facilitates electrophilic attack, which can be exploited for functionalization .

Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity). Systematic approaches include:

- Dose-response profiling : Test across a wide concentration range (0.1–100 µM) to differentiate cytotoxic vs. therapeutic thresholds.

- Targeted assays : Use enzyme inhibition studies (e.g., kinase or protease assays) to isolate mechanisms, as seen in structurally similar piperidine-thioether derivatives .

Q. How can molecular docking studies predict the compound's interaction with biological targets such as GPCRs or cytochrome P450 enzymes?

- Answer :

- Protein preparation : Use crystal structures from the PDB (e.g., 5-HT₂A receptor for GPCR modeling).

- Docking software : AutoDock Vina with a grid box centered on the binding pocket. The methoxyphenyl group shows strong π-π stacking with aromatic residues (e.g., Phe340 in CYP3A4), while the thioether group may form hydrophobic interactions .

Q. What in vitro models are appropriate for evaluating the compound's pharmacokinetic properties?

- Answer :

- Caco-2 cells : Assess intestinal permeability (Papp values >1 × 10⁻⁶ cm/s indicate high absorption).

- Microsomal stability : Incubate with liver microsomes (human or rat) and monitor metabolic half-life via LC-MS/MS. The furan ring may undergo oxidative cleavage, requiring metabolite identification .

Methodological Resources

- Synthetic Protocols : Refer to multi-step procedures for thioether-containing propanones, emphasizing inert atmosphere (N₂) for sulfur-sensitive reactions .

- Data Interpretation : Cross-reference NMR shifts with databases (e.g., SDBS) and validate docking results via molecular dynamics simulations (100 ns trajectories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.